molecular formula C12H14O2 B14638184 Cyclopentyl(2-hydroxyphenyl)methanone CAS No. 51795-96-1

Cyclopentyl(2-hydroxyphenyl)methanone

Cat. No.: B14638184
CAS No.: 51795-96-1
M. Wt: 190.24 g/mol
InChI Key: FHUXPGWBJXGPSP-UHFFFAOYSA-N
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Description

Cyclopentyl(2-hydroxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It features a cyclopentyl group attached to a 2-hydroxyphenyl moiety through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl(2-hydroxyphenyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentanecarboxylic acid with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Another method involves the Fries rearrangement of phenyl cyclopentanecarboxylate with aluminum chloride. This reaction is carried out at elevated temperatures and results in the migration of the acyl group to the ortho position of the phenyl ring, forming the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(2-hydroxyphenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of cyclopentyl(2-hydroxyphenyl)carboxylic acid.

    Reduction: Formation of cyclopentyl(2-hydroxyphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Cyclopentyl(2-hydroxyphenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(2-hydroxyphenyl)methanone
  • Cyclopropyl(2-hydroxyphenyl)methanone
  • Cyclobutyl(2-hydroxyphenyl)methanone

Uniqueness

Cyclopentyl(2-hydroxyphenyl)methanone is unique due to its specific ring size and the presence of both hydroxyl and carbonyl functional groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to its analogs, the cyclopentyl group provides a balance between steric hindrance and flexibility, influencing the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

51795-96-1

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

cyclopentyl-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C12H14O2/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2

InChI Key

FHUXPGWBJXGPSP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2O

Origin of Product

United States

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